propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a coumarin moiety, which is known for its diverse biological and pharmacological properties.
Properties
IUPAC Name |
propan-2-yl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-7-15(17)21-14-8-12(5-6-13(11)14)19-9-16(18)20-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWWTXADSVHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction forms ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties . This compound may also be used in the development of photoactive materials, as coumarins are known for their light-sensitive properties .
Mechanism of Action
The mechanism of action of propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as cytochrome P450 and vitamin K epoxide reductase, which play crucial roles in blood coagulation and metabolic processes . The compound may also exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate and 4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the propan-2-yl and ethyl groups in this compound may confer distinct biological and chemical properties, making it a valuable compound for various applications.
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